molecular formula C20H25N5O2 B2773875 4-cyclopropyl-1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole CAS No. 2097919-52-1

4-cyclopropyl-1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2773875
CAS No.: 2097919-52-1
M. Wt: 367.453
InChI Key: MIHILWUAXHDEES-UHFFFAOYSA-N
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Description

The compound 4-cyclopropyl-1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole is a complex organic molecule that features multiple functional groups, including a triazole ring, an azetidine ring, and a methoxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole can be approached through a multi-step synthetic route:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an alkyne and an azide.

    Synthesis of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Coupling of the Triazole and Azetidine Rings: The triazole and azetidine rings can be coupled using a suitable linker, such as a methylene group.

    Introduction of the Methoxypyrrolidine Moiety: The methoxypyrrolidine moiety can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the methoxypyrrolidine moiety, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions could target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxypyrrolidine moiety would yield N-oxides, while reduction of the triazole ring would yield dihydrotriazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The triazole ring is known for its bioisosteric properties, which can mimic the structure of natural substrates.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The presence of the triazole and azetidine rings suggests potential activity against various biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone: Similar structure but with a phenyl group instead of a cyclopropyl group.

    (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(3-hydroxypyrrolidin-1-yl)phenyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

The uniqueness of 4-cyclopropyl-1-{1-[4-(3-methoxypyrrolidin-1-yl)benzoyl]azetidin-3-yl}-1H-1,2,3-triazole lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-27-18-8-9-23(12-18)16-6-4-15(5-7-16)20(26)24-10-17(11-24)25-13-19(21-22-25)14-2-3-14/h4-7,13-14,17-18H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHILWUAXHDEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=C(N=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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